molecular formula C15H15NO2 B14394723 N-{[4-(Benzyloxy)phenyl]methyl}formamide CAS No. 89790-11-4

N-{[4-(Benzyloxy)phenyl]methyl}formamide

Katalognummer: B14394723
CAS-Nummer: 89790-11-4
Molekulargewicht: 241.28 g/mol
InChI-Schlüssel: IZJPLPBBDJDCEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[4-(Benzyloxy)phenyl]methyl}formamide is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a formamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Benzyloxy)phenyl]methyl}formamide typically involves the reaction of 4-(benzyloxy)benzylamine with formic acid or formic acid derivatives. The reaction is usually carried out under mild conditions, often at room temperature, and may require a catalyst to facilitate the formation of the formamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[4-(Benzyloxy)phenyl]methyl}formamide can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzylic oxidation yields benzoic acid derivatives.

    Reduction: Reduction of the formamide group results in benzylamine derivatives.

    Substitution: Substitution reactions can produce various substituted benzyloxy derivatives.

Wissenschaftliche Forschungsanwendungen

N-{[4-(Benzyloxy)phenyl]methyl}formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-{[4-(Benzyloxy)phenyl]methyl}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the formamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Benzyloxy)phenylacetic acid: Similar structure but with a carboxylic acid group instead of a formamide group.

    4-(Benzyloxy)benzylamine: Similar structure but with an amine group instead of a formamide group.

    4-(Benzyloxy)phenyl N-(4-methyl-2-nitrophenyl)carbamate: Contains a carbamate group instead of a formamide group.

Uniqueness

N-{[4-(Benzyloxy)phenyl]methyl}formamide is unique due to the presence of both the benzyloxy and formamide groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

89790-11-4

Molekularformel

C15H15NO2

Molekulargewicht

241.28 g/mol

IUPAC-Name

N-[(4-phenylmethoxyphenyl)methyl]formamide

InChI

InChI=1S/C15H15NO2/c17-12-16-10-13-6-8-15(9-7-13)18-11-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,16,17)

InChI-Schlüssel

IZJPLPBBDJDCEZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.